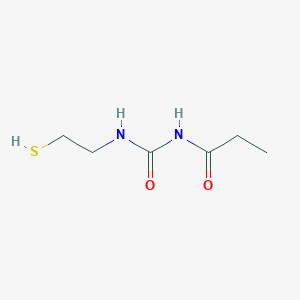
N-(2-sulfanylethylcarbamoyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanoyl-3-(2-mercaptoethyl)urea is an organic compound with the molecular formula C6H12N2O2S This compound is characterized by the presence of a propanoyl group attached to a urea moiety, which is further linked to a mercaptoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanoyl-3-(2-mercaptoethyl)urea typically involves the reaction of propanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently reacts with urea to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of 1-Propanoyl-3-(2-mercaptoethyl)urea may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanoyl-3-(2-mercaptoethyl)urea undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
1-Propanoyl-3-(2-mercaptoethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propanoyl-3-(2-mercaptoethyl)urea involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can interact with enzymes and receptors, modulating biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Acetyl-3-(2-mercaptoethyl)urea
- 1-Butanoyl-3-(2-mercaptoethyl)urea
- 1-Propanoyl-3-(2-mercaptoethyl)thiourea
Uniqueness
1-Propanoyl-3-(2-mercaptoethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
111278-19-4 |
|---|---|
Formule moléculaire |
C6H12N2O2S |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
N-(2-sulfanylethylcarbamoyl)propanamide |
InChI |
InChI=1S/C6H12N2O2S/c1-2-5(9)8-6(10)7-3-4-11/h11H,2-4H2,1H3,(H2,7,8,9,10) |
Clé InChI |
VPTXEJMUNDFZFF-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=O)NCCS |
SMILES canonique |
CCC(=O)NC(=O)NCCS |
Synonymes |
Propanamide, N-[[(2-mercaptoethyl)amino]carbonyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















